molecular formula C15H15NOS2 B3034546 1,3-Bis(phenylsulfanyl)acetone oxime CAS No. 187672-10-2

1,3-Bis(phenylsulfanyl)acetone oxime

Cat. No.: B3034546
CAS No.: 187672-10-2
M. Wt: 289.4 g/mol
InChI Key: VQBVANXRHICWME-UHFFFAOYSA-N
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Description

1,3-Bis(phenylsulfanyl)acetone oxime is an organic compound characterized by the presence of two phenylsulfanyl groups and one oxime group bonded to a central carbon atom. This compound has a molecular formula of C15H15NOS2 and a molecular weight of 289.4 g/mol

Preparation Methods

The synthesis of 1,3-Bis(phenylsulfanyl)acetone oxime typically involves the reaction of acetone oxime with phenylsulfanyl reagents under specific conditions. One common method involves the condensation of acetone oxime with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-Bis(phenylsulfanyl)acetone oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles such as thiols or amines, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

1,3-Bis(phenylsulfanyl)acetone oxime has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of other sulfur-containing molecules.

    Biology: In biological research, it is utilized as a probe to study enzyme mechanisms and as a ligand in the development of new bioactive molecules.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylsulfanyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The phenylsulfanyl groups can participate in redox reactions, influencing the oxidative state of the target molecules .

At the molecular level, the compound may interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase or superoxide dismutase, thereby exerting antioxidant effects. Additionally, it may inhibit the activity of certain enzymes by binding to their active sites, leading to potential therapeutic effects .

Comparison with Similar Compounds

1,3-Bis(phenylsulfanyl)acetone oxime can be compared with other similar compounds, such as:

    1,3-Bis(phenylsulfanyl)propan-2-one oxime: This compound has a similar structure but with a different central carbon chain length, which may affect its reactivity and applications.

    1,3-Bis(phenylsulfanyl)ethanone oxime: Another related compound with a shorter carbon chain, which may exhibit different chemical and biological properties.

    Phenylsulfanylacetone oxime: A simpler analog with only one phenylsulfanyl group, which may have reduced reactivity and different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[1,3-bis(phenylsulfanyl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c17-16-13(11-18-14-7-3-1-4-8-14)12-19-15-9-5-2-6-10-15/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVANXRHICWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NO)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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